molecular formula C18H23N6O14P3 B166568 2'-O-(N-Methylanthraniloyl)ATP CAS No. 130799-34-7

2'-O-(N-Methylanthraniloyl)ATP

Cat. No. B166568
CAS RN: 130799-34-7
M. Wt: 640.3 g/mol
InChI Key: OTIXVXNMFVNGEF-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-(N-Methylanthraniloyl)ATP (MANT-ATP) is a fluorescent analog of ATP, which is widely used in biochemical and physiological research. It is a nucleotide derivative that is used to study the mechanism of action of ATP-dependent enzymes, such as kinases, phosphatases, and ATPases. MANT-ATP is a valuable tool for studying the kinetics and regulation of these enzymes, as well as their interactions with other proteins and ligands.

Mechanism of Action

2'-O-(N-Methylanthraniloyl)ATP acts as a fluorescent probe for ATP-dependent enzymes by mimicking the structure and function of ATP. It is recognized by these enzymes as a substrate and undergoes hydrolysis or phosphorylation, resulting in a change in fluorescence intensity. The mechanism of action of 2'-O-(N-Methylanthraniloyl)ATP is based on the principle of fluorescence resonance energy transfer (FRET), which allows for the detection of enzyme activity in real-time.
Biochemical and Physiological Effects:
2'-O-(N-Methylanthraniloyl)ATP has no known biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive probe that allows for the measurement of enzyme activity in vitro and in vivo. 2'-O-(N-Methylanthraniloyl)ATP is also compatible with a wide range of experimental conditions, including pH, temperature, and ionic strength.

Advantages and Limitations for Lab Experiments

The advantages of using 2'-O-(N-Methylanthraniloyl)ATP in lab experiments include its high sensitivity, specificity, and versatility. It is a valuable tool for studying the kinetics and regulation of ATP-dependent enzymes, as well as their interactions with other proteins and ligands. The limitations of using 2'-O-(N-Methylanthraniloyl)ATP include its relatively high cost and the need for specialized equipment for fluorescence detection.

Future Directions

There are many potential future directions for the use of 2'-O-(N-Methylanthraniloyl)ATP in scientific research. One area of interest is the development of new fluorescence-based assays for high-throughput screening of enzyme inhibitors and activators. Another area of interest is the use of 2'-O-(N-Methylanthraniloyl)ATP in live-cell imaging studies to monitor the activity and regulation of ATP-dependent enzymes in real-time. Additionally, the development of new 2'-O-(N-Methylanthraniloyl)ATP analogs with improved properties, such as higher fluorescence intensity or longer half-life, could further enhance its usefulness as a research tool.

Synthesis Methods

2'-O-(N-Methylanthraniloyl)ATP is synthesized by the reaction of ATP with N-methylanthranilic acid chloride in the presence of a base catalyst. The resulting product is purified by chromatography and characterized by spectroscopic methods. The synthesis of 2'-O-(N-Methylanthraniloyl)ATP is relatively straightforward and can be carried out on a large scale for use in research.

Scientific Research Applications

2'-O-(N-Methylanthraniloyl)ATP is used in a wide range of scientific research applications, including enzyme kinetics, protein-protein interactions, and signal transduction pathways. It is a valuable tool for studying the activity and regulation of ATP-dependent enzymes, as well as their interactions with other proteins and ligands. 2'-O-(N-Methylanthraniloyl)ATP is also used in fluorescence-based assays for high-throughput screening of enzyme inhibitors and activators.

properties

CAS RN

130799-34-7

Product Name

2'-O-(N-Methylanthraniloyl)ATP

Molecular Formula

C18H23N6O14P3

Molecular Weight

640.3 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate

InChI

InChI=1S/C18H23N6O14P3/c1-20-10-5-3-2-4-9(10)18(26)36-14-13(25)11(6-34-40(30,31)38-41(32,33)37-39(27,28)29)35-17(14)24-8-23-12-15(19)21-7-22-16(12)24/h2-5,7-8,11,13-14,17,20,25H,6H2,1H3,(H,30,31)(H,32,33)(H2,19,21,22)(H2,27,28,29)/t11-,13-,14-,17-/m1/s1

InChI Key

OTIXVXNMFVNGEF-LSCFUAHRSA-N

Isomeric SMILES

CNC1=CC=CC=C1C(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

SMILES

CNC1=CC=CC=C1C(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

synonyms

2'-O-(2-(methylamino)benzoyl)adenosine 5'-(tetrahydrogen triphosphate)
2'-O-(N-methylanthraniloyl)ATP

Origin of Product

United States

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